Product packaging for Sodium 1,2,4-triazine-3-carboxylate(Cat. No.:CAS No. 1980038-44-5)

Sodium 1,2,4-triazine-3-carboxylate

Cat. No.: B3040408
CAS No.: 1980038-44-5
M. Wt: 147.07
InChI Key: OBGLSDQBNXFPRZ-UHFFFAOYSA-M
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Description

Significance of Nitrogen Heterocycles as Fundamental Building Blocks in Organic Chemistry

Nitrogen heterocycles, organic compounds containing at least one nitrogen atom within a ring structure, are fundamental to the field of organic chemistry. Current time information in Bangalore, IN.nih.gov Their prevalence in nature is vast, forming the core of many essential biomolecules, including nucleic acids and vitamins. This natural abundance underscores their significance, but their utility extends far beyond their biological roles. In synthetic organic chemistry, nitrogen heterocycles are indispensable building blocks due to their inherent reactivity and structural diversity. Current time information in Bangalore, IN.

The presence of nitrogen atoms in a heterocyclic ring imparts specific electronic properties and reactivity patterns, allowing for a wide range of chemical transformations such as substitution, addition, and cycloaddition reactions. Current time information in Bangalore, IN. This versatility enables chemists to construct complex molecular architectures. A significant portion of FDA-approved small-molecule drugs, estimated at 59%, incorporate nitrogen heterocycles, highlighting their critical role in medicinal chemistry. ijpsr.info Furthermore, their applications are extensive, spanning agrochemicals, where they form the backbone of many crop protection agents, to materials science, where they are used in the creation of dyes, polymers, and corrosion inhibitors. ijpsr.info

Overview of the 1,2,4-Triazine (B1199460) Framework as a Versatile Synthon for Advanced Materials and Catalysis

The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms at the 1, 2, and 4 positions. Among the different triazine isomers, the 1,2,4-triazine system is extensively studied and recognized for its wide-ranging applications in medicine, agriculture, and materials science. nih.govsioc-journal.cn The arrangement of nitrogen atoms in the 1,2,4-triazine core creates an electron-deficient system, which influences its chemical reactivity and makes it a valuable synthon—a building block used in chemical synthesis.

In the realm of advanced materials, the 1,2,4-triazine moiety has been incorporated into the structure of porous organic polymers (POPs), including covalent organic polymers (COPs) and conjugated microporous polymers (CMPs). rsc.orgacs.org These materials are noted for their high stability, tunable porosity, and high nitrogen content. Triazine-based COPs have been explored as catalysts or catalyst supports for various organic reactions in the liquid phase. rsc.org Additionally, triazine-functionalized COPs have demonstrated significant potential for applications such as carbon dioxide adsorption. rsc.org Recent research has also highlighted the use of triazine-based conjugated microporous polymers as efficient photocatalysts for hydrogen production from water under visible light irradiation, with performance directly related to the triazine content. acs.org

The catalytic applications of the 1,2,4-triazine framework are also noteworthy. For instance, derivatives of 1,2,4-triazine have been utilized in Suzuki cross-coupling reactions, a powerful tool in organic synthesis for forming carbon-carbon bonds. acs.org The unique electronic properties of the triazine ring can influence the activity and selectivity of catalytic processes.

Research Trajectories for Sodium 1,2,4-triazine-3-carboxylate and its Analogues

This compound is the sodium salt of 1,2,4-triazine-3-carboxylic acid. While specific, in-depth research on the sodium salt itself is not extensively documented in publicly available literature, the trajectory of research can be inferred from studies on its parent acid and other closely related analogues.

The synthesis of the 1,2,4-triazine-3-carboxylic acid core typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This method allows for the direct incorporation of the carboxylic acid group at the 3-position of the triazine ring, which is a key feature for further functionalization. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, making it a versatile intermediate for creating a library of compounds with diverse properties.

Research into analogues of 1,2,4-triazine-3-carboxylic acid is an active area. For example, a series of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antitubercular activities. nih.gov The synthesis involved a multi-step process, and some of the resulting amide derivatives showed promising biological activity. nih.gov Other research has focused on the development of 1,2,4-triazine derivatives as antagonists for various receptors, such as the adenosine (B11128) A2A receptor, with potential applications in treating conditions like Parkinson's disease. acs.org These studies often involve the synthesis of a range of analogues to establish structure-activity relationships (SAR). nih.gov

The table below presents a selection of 1,2,4-triazine derivatives and their primary areas of research, illustrating the diverse applications of this heterocyclic scaffold.

Compound/Derivative ClassArea of ResearchKey Findings/Applications
7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivativesMedicinal ChemistryInvestigated for antibacterial and antitubercular properties. nih.gov
3,5,6-trisubstituted-1,2,4-triazinesMedicinal ChemistryDeveloped as antagonists for G-protein-coupled receptors (GPCRs). nih.gov
5,6-diphenyl-1,2,4-triazine derivativesMedicinal ChemistryStudied as adenosine A2A receptor antagonists for potential neurodegenerative disease therapies. acs.org
1,2,4-Triazine-based Covalent Organic Polymers (COPs)Materials Science/CatalysisUsed as supports for heterogeneous catalysis and for CO2 adsorption. rsc.orgrsc.org
1,2,4-Triazine-based Conjugated Microporous Polymers (CMPs)Materials Science/EnergyInvestigated as photocatalysts for hydrogen production. acs.org

Future research on this compound will likely leverage the reactivity of the carboxylate group for the synthesis of new derivatives. This could involve creating novel esters and amides to explore their potential in medicinal chemistry, similar to the trajectories of its analogues. Furthermore, the triazine core itself could be a scaffold for developing new materials with tailored electronic and physical properties for catalytic or materials science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N3NaO2 B3040408 Sodium 1,2,4-triazine-3-carboxylate CAS No. 1980038-44-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1,2,4-triazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2.Na/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGLSDQBNXFPRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=N1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2,4 Triazine 3 Carboxylate Systems

Classical and Modern Approaches to 1,2,4-Triazine (B1199460) Ring Construction

The formation of the 1,2,4-triazine ring can be achieved through various synthetic strategies, ranging from classical condensation reactions to more modern tandem and oxidative cyclization methods.

Condensation Reactions with Appropriate Precursors

A cornerstone of 1,2,4-triazine synthesis is the condensation of 1,2-dicarbonyl compounds with amidrazones. wikipedia.org This classical approach remains a widely used and versatile method. One-pot condensation reactions of acid hydrazides, ammonium (B1175870) acetate (B1210297), and α-dicarbonyl compounds on the surface of silica (B1680970) gel under microwave irradiation have also been reported as an efficient method for preparing 3,5,6-trisubstituted-1,2,4-triazines. tandfonline.com This method offers advantages such as high yields, short reaction times, and straightforward work-up procedures. tandfonline.com

Another established one-pot synthesis involves the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate. researchgate.net This procedure proceeds through an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate. researchgate.net The choice of an unsymmetrical diketone can lead to a mixture of two possible regioisomers, with the predominance of one isomer being dictated by the reactivity of the two carbonyl groups. researchgate.net

ReactantsConditionsProductYieldReference
Acid hydrazide, α-diketone, ammonium acetateSilica gel, triethylamine, microwave irradiation3,5,6-Trisubstituted-1,2,4-triazinesHigh tandfonline.com
Amides, 1,2-diketones, hydrazine hydrateBase, stepwise additionSubstituted-1,2,4-triazinesGood to excellent researchgate.net
β-keto-N-acylsulfonamides, hydrazine saltsMild conditions3,6-disubstituted-1,2,4-triazinesNot specified organic-chemistry.org

Tandem Cyclization Strategies for C–N Bond Formation in 1,2,4-Triazines

Modern synthetic efforts are increasingly focused on tandem cyclization reactions, which offer a more efficient and atom-economical route to 1,2,4-triazines by avoiding the isolation of intermediates. sioc-journal.cn These one-pot syntheses align with the principles of green chemistry. sioc-journal.cn The formation of C-N bonds through tandem cyclization can be achieved under both transition-metal-catalyzed and metal-free conditions. sioc-journal.cn

Domino annulation reactions, specifically [4+2] cycloadditions, have been developed for the synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes. rsc.org These strategies have demonstrated high performance with moderate to high yields. rsc.org

Oxidative Cyclization Protocols for Dihydro-1,2,4-triazine Precursors

The synthesis of 1,2,4-triazines can also be accomplished through the oxidative cyclization of dihydro-1,2,4-triazine precursors. A notable example is the DBU-catalyzed aerial oxidation of functionally substituted amidrazones in the presence of Pd/C to form 1,4-dihydrobenzo[e] tandfonline.comCurrent time information in Madison County, US.mdpi.comtriazines. mdpi.comnih.govnih.gov A plausible mechanism for this transformation involves the deprotonation of the N-NH fragment by DBU, followed by intramolecular nucleophilic attack and subsequent oxidation to furnish the benzotriazine. mdpi.com

Furthermore, photochemical oxidation of dihydro tandfonline.comCurrent time information in Madison County, US.mdpi.comtriazines represents another method for accessing the aromatic triazine core. mdpi.com Halogen lamp irradiation of benzo[e] tandfonline.comCurrent time information in Madison County, US.mdpi.comtriazines in dichloromethane (B109758) can lead to planar ring-fused 1,4-dihydro tandfonline.comCurrent time information in Madison County, US.mdpi.comtriazin-4-yl radicals through a novel photocyclization mechanism. acs.org

Targeted Synthesis of 1,2,4-Triazine-3-carboxylate and Related Functionalized Derivatives

The introduction of a carboxylate group at the C3 position of the 1,2,4-triazine ring requires specific synthetic strategies, often involving ring-transformation reactions or the hydrolysis of precursor functional groups.

Preparation of 1,2,4-Triazine-3-carboxylic Acid Derivatives via Ring-Transformation

Ring transformation reactions provide a pathway to functionalized 1,2,4-triazines. For instance, the potassium amide-induced ring transformation of 1,2,4-triazines can lead to the formation of 1,2,4-triazoles and 1,3,5-triazines. acs.org While not a direct route to the carboxylate, this highlights the potential for skeletal rearrangements in accessing diverse triazine derivatives. A more direct approach involves the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives. nih.gov This multi-step procedure includes the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones, followed by intramolecular cyclization, hydrolysis, and amidation. nih.gov

Hydrolysis and Decarboxylation Pathways in Carboxylate Synthesis

A common and direct method for obtaining 1,2,4-triazine-3-carboxylic acids is the hydrolysis of their corresponding esters or other derivatives. orgoreview.comlibretexts.orgchemguide.co.uklibretexts.orgmasterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk Basic hydrolysis, also known as saponification, is often preferred as the reaction is irreversible and the products are easier to separate. chemguide.co.uk The process typically involves heating the ester under reflux with a dilute alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk

For example, the hydrolysis of ethyl 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylate derivatives is achieved using a methanolic solution of potassium hydroxide, followed by acidification to yield the corresponding carboxylic acids. nih.gov In another instance, the acid hydrolysis of 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one did not yield the carboxylic acid but instead resulted in 4-amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine hydrochloride. researchgate.net This demonstrates that the outcome of hydrolysis can be highly dependent on the substrate and reaction conditions.

Starting MaterialReagentsProductReference
Ethyl 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylates1. KOH, Methanol (B129727); 2. Acid7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acids nih.gov
4-Amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-oneAcid4-Amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine hydrochloride researchgate.net

Influence of Reaction Conditions on Yield and Selectivity of Carboxylate Formation

The formation of 1,2,4-triazine-3-carboxylate systems is highly dependent on the specific reaction conditions employed. Factors such as temperature, solvent, reaction time, and the nature of catalysts or reagents can significantly impact the yield of the desired product and the selectivity of the reaction, particularly when multiple reactive sites are present. Research into the synthesis of substituted 1,2,4-triazines has demonstrated that careful optimization of these parameters is crucial for achieving efficient and clean transformations.

One of the key strategies in synthesizing the 1,2,4-triazine core involves the condensation of 1,2-dicarbonyl compounds with amides in the presence of a base, followed by cyclization with hydrazine hydrate. researchgate.net The conditions for this multi-step, one-pot synthesis have a direct bearing on the outcome. For instance, the choice of heating method has been shown to be a critical variable.

A comparative study on the synthesis of various 3,5,6-trisubstituted-1,2,4-triazines highlighted the advantages of microwave irradiation over conventional heating. The use of microwave irradiation consistently resulted in higher yields and dramatically shorter reaction times. researchgate.net This enhancement is attributed to the efficient and uniform heating provided by microwaves, which can accelerate reaction rates.

Below is a data table summarizing the comparative results for the synthesis of 3-substituted-5,6-diphenyl-1,2,4-triazines using both conventional and microwave-assisted methods.

Data adapted from a study on one-pot synthesis of substituted 1,2,4-triazines. researchgate.net

Furthermore, the selectivity of reactions on the triazine ring is often controlled by temperature. For instance, in the synthesis of substituted 1,3,5-triazines from cyanuric chloride, the stepwise nucleophilic substitution of chlorine atoms is achieved by careful temperature regulation. The first substitution typically occurs at 0°C, the second at room temperature, and the third requires elevated temperatures, often the boiling point of the solvent. nih.gov This principle of temperature-controlled selectivity is applicable to the functionalization of 1,2,4-triazine systems as well.

The choice of solvent is another critical factor. While many organic syntheses employ solvents like ethanol (B145695) or dimethylformamide researchgate.netgoogle.com, there is a growing emphasis on developing "greener" protocols. Sonochemical approaches, for example, have been successfully used for the synthesis of 1,3,5-triazine (B166579) derivatives using water as the solvent, resulting in high yields in very short reaction times. nih.gov Such alternative energy sources and environmentally benign solvents represent a promising avenue for the synthesis of 1,2,4-triazine carboxylates.

In the context of forming the carboxylate group itself, the reaction conditions for the hydrolysis of a precursor ester are vital. The hydrolysis of ethyl 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylates to their corresponding carboxylic acids is typically achieved using a base like potassium hydroxide in a methanol solution at room temperature over a couple of hours. nih.gov The concentration of the base, reaction time, and temperature must be carefully controlled to ensure complete hydrolysis without promoting side reactions or degradation of the heterocyclic core.

The influence of reactant concentration on yield has also been systematically studied in related triazine systems. For the reaction of methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate, it was found that conducting the reaction at higher concentrations did not negatively impact the yield and allowed the reaction to proceed effectively at room temperature. nih.gov

Below is a data table illustrating the effect of concentration on the yield of a pyrimidine (B1678525) product from a substituted 1,2,3-triazine (B1214393) carboxylate, a reaction that provides insight into the kinetics applicable to heterocyclic transformations.

Data adapted from optimization studies on the reaction of methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. nih.gov

Reaction Mechanisms and Chemical Transformations of 1,2,4 Triazine 3 Carboxylate Derivatives

Inverse Electron-Demand Diels-Alder Reactions of 1,2,4-Triazine (B1199460) Systems

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in synthetic organic chemistry for the construction of new heterocyclic frameworks. acs.org In this type of cycloaddition, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. wikipedia.org This is in contrast to the normal-demand Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. youtube.com The IEDDA reaction of 1,2,4-triazines has been extensively utilized in the synthesis of a variety of nitrogen-containing heterocycles, including pyridines and pyridazines. acs.org

The generally accepted mechanism for the IEDDA reaction of 1,2,4-triazines involves a [4+2] cycloaddition of the triazine with a dienophile to form a bicyclic intermediate. nih.gov This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂) to yield a dihydropyridine (B1217469) or dihydropyridazine (B8628806) derivative. nih.gov Subsequent aromatization then leads to the final pyridine (B92270) or pyridazine (B1198779) product. nih.gov The cycloaddition typically occurs across the C3 and C6 positions of the 1,2,4-triazine ring. nih.gov

The reactivity of 1,2,4-triazines in IEDDA reactions can be significantly enhanced by using strained dienophiles, such as bicyclononynes. nih.govnih.gov The relief of ring strain in the transition state accelerates the reaction, allowing it to proceed under mild conditions, even at physiological temperatures. nih.govnih.gov This has led to the development of strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions for applications in bioorthogonal chemistry. nih.gov

Computational studies have provided further insight into the reaction mechanism, confirming that the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene is the key orbital interaction governing the reaction. wikipedia.org In the case of IEDDA reactions, the electron-poor nature of the 1,2,4-triazine lowers the energy of its LUMO, facilitating a more favorable interaction with the HOMO of an electron-rich dienophile. wikipedia.org

The presence of a carboxylate group at the 3-position of the 1,2,4-triazine ring is expected to have a significant impact on the kinetics and scope of IEDDA reactions. Electron-withdrawing substituents on the triazine ring are known to accelerate IEDDA reactions by further lowering the energy of the LUMO, thereby enhancing the interaction with the dienophile's HOMO. researchgate.netacs.org

A carboxylate group, being electron-withdrawing, would therefore be anticipated to increase the reactivity of the 1,2,4-triazine towards electron-rich dienophiles. acs.org This enhanced reactivity can lead to faster reaction rates and allow for the use of a broader range of dienophiles, including those that are less reactive. Studies on other electron-withdrawing groups, such as the methoxycarbonyl group on 1,2,3-triazines, have demonstrated a dramatic increase in reaction rates, in some cases by several orders of magnitude. nih.gov

The position of the substituent is also crucial. A carboxylate at the C3 position directly participates in the electronic modulation of the C3-N4-C5-C6 diene system involved in the cycloaddition. This direct electronic influence is expected to be more pronounced than that of substituents at other positions.

Substituent Effect on IEDDA Reactivity Predicted Impact of 3-Carboxylate Group
Electronic Effect Electron-withdrawing, lowers LUMO energy
Reaction Kinetics Increased reaction rate
Reaction Scope Broader scope of compatible dienophiles

Nucleophilic and Electrophilic Reactivity of the Triazine Ring

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack. youtube.com The carbon atoms of the ring, being bonded to electronegative nitrogen atoms, carry a partial positive charge and are thus electrophilic centers. Nucleophilic substitution reactions have been reported for various 1,2,4-triazine derivatives. rsc.org

Conversely, electrophilic substitution on the carbon atoms of the 1,2,4-triazine ring is generally difficult due to the ring's low electron density. youtube.com However, the nitrogen atoms, with their lone pairs of electrons, can act as nucleophilic centers and undergo electrophilic attack, such as alkylation. youtube.com

The presence of a carboxylate group at the 3-position further influences this reactivity. As an electron-withdrawing group, it enhances the electrophilicity of the ring carbons, making them even more susceptible to nucleophilic attack. The most likely sites for nucleophilic attack on the 1,2,4-triazine ring are the C3, C5, and C6 positions. The specific site of attack can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in 1,2,4-triazine-4-oxides, nucleophilic substitution of hydrogen by cyanide has been observed. rsc.org

Rearrangement and Ring-Opening Processes

Under certain conditions, 1,2,4-triazine derivatives can undergo rearrangement and ring-opening reactions. These transformations can lead to the formation of other heterocyclic systems. For example, the rearrangement of 1,2,4-triazin-3-ones to imidazolin-2-ones has been reported. rsc.org This type of ring contraction provides a synthetic route to five-membered heterocyclic compounds from six-membered precursors.

Ring-opening reactions of fused 1,2,4-triazines have also been investigated. umich.edu These reactions can be initiated by nucleophiles or by thermal means and can lead to the formation of hetaryldienes, which can then participate in further cycloaddition reactions. umich.edu The presence of functional groups on the triazine ring can influence the propensity for and the outcome of these ring-opening reactions. For instance, the substitution pattern on the triazine ring has been shown to affect the ease of ring-opening in the synthesis of graphitic carbon nitride. rsc.org

While specific studies on the rearrangement and ring-opening of sodium 1,2,4-triazine-3-carboxylate are not widely reported, the general principles of triazine chemistry suggest that the carboxylate group could influence the stability of intermediates and transition states in such processes, thereby affecting the reaction pathways and product distributions.

Coordination Chemistry of 1,2,4 Triazine 3 Carboxylate Ligands

Complexation with Transition Metal Ions and Main Group Metals

The 1,2,4-triazine-3-carboxylate ligand, featuring a nitrogen-rich heterocyclic ring and a carboxylate group, offers multiple coordination sites for metal ions. This dual functionality allows for the formation of a diverse array of complexes with both transition metals and main group metals, leading to structures with interesting properties and potential applications.

Synthesis and Characterization of Mononuclear and Binuclear Metal Complexes

The synthesis of metal complexes with 1,2,4-triazine-based ligands often involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes under solvothermal conditions. While specific studies on sodium 1,2,4-triazine-3-carboxylate are not extensively detailed in the reviewed literature, the synthesis and characterization of complexes with closely related ligands provide significant insights.

For instance, two novel binuclear lead(II) complexes have been synthesized using the ligand 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT) with different anionic co-ligands. researchgate.netnih.govrsc.org These complexes, [Pb₂(μ-PMPT)₂Br₄] (1) and [Pb₂(μ-PMPT)₂((μ-CH₃COO)₂(NCS)₂] (2), were characterized by various spectroscopic techniques and single-crystal X-ray diffraction. researchgate.netnih.govrsc.org The synthesis involved the reaction of the PMPT ligand with lead(II) salts in a 1:1 molar ratio. researchgate.netnih.govrsc.org

Similarly, a series of transition metal complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc), a ligand with a similar heterocyclic carboxylate structure, have been reported. mdpi.com These include mononuclear complexes such as [Zn(Hatrc)₂(H₂O)] and [Mn(Hatrc)₂(H₂O)₂]·2H₂O, as well as a binuclear complex [Fe₂(Hatrc)₄(OH)₂]·6H₂O. mdpi.com These compounds were synthesized from solution via slow evaporation. mdpi.com

Table 1: Examples of Synthesized Metal Complexes with 1,2,4-Triazine (B1199460) and 1,2,4-Triazole Derivative Ligands

ComplexMetal IonLigandNuclearitySynthesis MethodReference
[Pb₂(μ-PMPT)₂Br₄]Pb(II)3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazineBinuclearSolution Chemistry researchgate.netnih.govrsc.org
[Pb₂(μ-PMPT)₂((μ-CH₃COO)₂(NCS)₂]Pb(II)3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazineBinuclearSolution Chemistry researchgate.netnih.govrsc.org
[Zn(Hatrc)₂(H₂O)]Zn(II)3-amino-1H-1,2,4-triazole-5-carboxylic acidMononuclearSlow Evaporation mdpi.com
[Mn(Hatrc)₂(H₂O)₂]·2H₂OMn(II)3-amino-1H-1,2,4-triazole-5-carboxylic acidMononuclearSlow Evaporation mdpi.com
[Fe₂(Hatrc)₄(OH)₂]·6H₂OFe(III)3-amino-1H-1,2,4-triazole-5-carboxylic acidBinuclearSlow Evaporation mdpi.com

Investigation of Ligand Field Effects and Coordination Modes

The coordination modes of 1,2,4-triazine-based ligands are diverse and depend on the specific ligand structure, the metal ion, and the presence of other coordinating species. The 1,2,4-triazine ring can coordinate to metal ions through one or more of its nitrogen atoms, while the carboxylate group can act as a monodentate, bidentate, or bridging ligand.

In the binuclear lead(II) complexes with the PMPT ligand, the ligand coordinates in a bridging fashion, utilizing nitrogen atoms from both the triazine and pyridine (B92270) rings to link two lead centers. researchgate.netnih.govrsc.org The coordination environment around the lead ions is completed by bromide or acetate (B1210297) and isothiocyanate co-ligands, resulting in five-coordinate (PbN₃Br₂) and seven-coordinate (PbN₄O₃) geometries, respectively. researchgate.netnih.govrsc.org

For the transition metal complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, the ligand demonstrates different coordination behaviors. In the mononuclear zinc and manganese complexes, the Hatrc⁻ ligand acts as a bidentate chelate, coordinating through a nitrogen atom of the triazole ring and an oxygen atom of the carboxylate group. mdpi.com In the binuclear iron complex, the ligand likely adopts a bridging coordination mode, connecting the two iron centers. mdpi.com

The electronic properties of the triazine ring also play a crucial role in the ligand field effects observed in these complexes. The π-deficient nature of the 1,2,4-triazine ring can influence the electronic structure of the metal center upon coordination, which can be probed by spectroscopic and magnetic studies. acs.org

Table 2: Coordination Modes of 1,2,4-Triazine and 1,2,4-Triazole Derivative Ligands

LigandMetal IonCoordination ModeResulting GeometryReference
3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT)Pb(II)Bridging (N,N')Five-coordinate (PbN₃Br₂) researchgate.netnih.govrsc.org
3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine (PMPT)Pb(II)Bridging (N,N')Seven-coordinate (PbN₄O₃) researchgate.netnih.govrsc.org
3-amino-1H-1,2,4-triazole-5-carboxylate (Hatrc⁻)Zn(II)Bidentate (N,O)--- mdpi.com
3-amino-1H-1,2,4-triazole-5-carboxylate (Hatrc⁻)Mn(II)Bidentate (N,O)--- mdpi.com

Role in Supramolecular Assembly via Metal-Ligand Interactions

The ability of 1,2,4-triazine-3-carboxylate and related ligands to form well-defined structures through metal-ligand interactions makes them excellent building blocks for supramolecular chemistry. The directionality of the coordination bonds, combined with other non-covalent interactions such as hydrogen bonding and π-π stacking, can lead to the formation of complex and ordered supramolecular architectures in one, two, or three dimensions. nih.gov

The study of monodisperse 1,3,5-triazine (B166579) oligomers highlights the importance of this class of compounds in constructing supramolecular assemblies. rsc.orgrsc.org While focusing on the 1,3,5-isomer, the principles of molecular recognition and self-assembly are transferable to 1,2,4-triazine systems. The combination of metal coordination and other intermolecular forces can be used to control the self-assembly process and generate materials with specific topologies and functions.

Design and Fabrication of Metal-Organic Frameworks (MOFs) Incorporating 1,2,4-Triazine Ligands

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The rigid structure and multiple coordination sites of 1,2,4-triazine-based ligands make them attractive candidates for the design and fabrication of novel MOFs.

While direct examples using this compound as a linker are not prominent in the literature surveyed, studies on related triazine carboxylic acids demonstrate the potential of this ligand family in MOF synthesis. For example, elongated triazine-based tricarboxylic acid linkers have been prepared for the construction of MOFs with large pores and potential for post-synthetic modification. nih.gov The synthesis of these linkers often involves multi-step organic reactions to create a rigid and functionalized tritopic ligand. nih.gov

Furthermore, a series of novel MOFs have been synthesized using the semirigid ligand 1,1′,1″-(1,3,5-triazine-2,4,6-triyl)tripiperidine-4-carboxylic acid (H₃TTPCA) and lead halides. acs.org These complexes form three-dimensional frameworks with lead-oxygen clusters. acs.org The use of polycarboxylic acids in conjunction with triazine-based ligands has also been shown to generate diverse Co(II)-MOFs with interesting network topologies. rsc.org

The incorporation of the 1,2,4-triazine-3-carboxylate ligand into MOFs could lead to materials with unique properties, such as catalytic activity, selective gas sorption, or luminescence, stemming from the combination of the porous framework structure and the chemical functionality of the triazine ring.

Theoretical and Computational Investigations of 1,2,4 Triazine 3 Carboxylate Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecular systems. For derivatives of 1,2,4-triazine (B1199460), these computational methods provide deep insights into their geometry, stability, and electronic characteristics, which are crucial for understanding their reactivity and potential applications.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the conformational stability and tautomerism of triazine derivatives. nih.govnih.gov

Tautomerism is a critical aspect of triazine chemistry, as different tautomers can exhibit varied chemical and physical properties. DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to determine the relative stabilities of various tautomeric forms of triazine compounds in both the gas phase and in different solvents. jocpr.comresearchgate.net For instance, in a study on cyanuric acid, a related 1,3,5-triazine (B166579) derivative, the keto tautomer was found to be the most stable form in both gaseous and solution phases. jocpr.comresearchgate.net The relative energies and equilibrium constants of different tautomers are calculated to predict the most dominant species under various conditions. jocpr.comresearchgate.net

Solvent effects are significant in determining tautomeric stability. The polarizable continuum model (PCM) is often used to simulate the solvent environment. nih.gov Studies have shown that as the dielectric constant of the solvent increases, the relative energy of isomers can decrease due to solvation, which stabilizes the species. jocpr.com Generally, a larger dipole moment leads to greater stabilization in polar solvents. jocpr.com However, the stability order of tautomers in different solvents is often similar to that in the gas phase. jocpr.com For substituted 1,2,4-triazoles, it has been observed that the thione forms are energetically more stable in both gas and solvent phases. nih.gov

The conformational analysis of 1,2,4-triazine derivatives, such as those involving sulfonamide linkages, reveals how different parts of the molecule are oriented with respect to each other. For example, in certain 1,2,4-triazine sulfonamides, the triazine and benzene (B151609) rings are planar but inclined to each other, with the conformation of the sulfonamide spacer being described by specific torsion angles. mdpi.com

Table 1: Example of DFT Calculation Parameters for Tautomerism Studies

ParameterSpecificationReference
MethodDensity Functional Theory (DFT) nih.govjocpr.com
FunctionalB3LYP nih.govjocpr.com
Basis Set6-311++G(d,p) jocpr.com
Solvation ModelPolarizable Continuum Model (PCM) nih.govjocpr.com
SoftwareGaussian 09w jocpr.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical descriptors that help in understanding the electronic properties and reactivity of a molecule. pearson.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a measure of the molecule's excitability and chemical stability. researchgate.netnih.gov

For 1,2,4-triazine derivatives, DFT calculations are used to determine the HOMO and LUMO energies and the corresponding energy gap. mdpi.comnih.gov These calculations provide insights into the electronic transitions within the molecule. pearson.comchegg.com A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. researchgate.net

In various substituted 1,2,4-triazines, the distribution of HOMO and LUMO orbitals can vary. For example, in some 1,2,4-triazine sulfonamides, the HOMO orbital is concentrated over the entire molecule or distributed on the triazine ring and sulfur atom, while the LUMO is mainly located on the benzene ring and its substituents. mdpi.com The similarity in HOMO and LUMO energies and the energy gap across a series of related molecules indicates similar reactivity and stability. mdpi.com In other cases, molecular orbital calculations show a partial charge transfer from a donor part to the triazine moiety upon excitation. researchgate.net

The HOMO-LUMO gap is a key parameter in the design of materials for applications like dye-sensitized solar cells (DSSCs), where triazine derivatives have been investigated as potential sensitizers. nih.gov The relative alignment of the LUMO level of the dye with the conduction band of a semiconductor (like PCBM) is critical for efficient electron injection. nih.gov

Table 2: Calculated Electronic Properties of a Hypothetical 1,2,4-Triazine Derivative

PropertyValue (eV)Reference
EHOMO-6.5 researchgate.netnih.gov
ELUMO-2.5 researchgate.netnih.gov
Band Gap (ΔE)4.0 researchgate.netnih.gov

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving 1,2,4-triazine systems. These methods allow for the detailed exploration of reaction pathways, transition states, and the factors that control reaction rates and outcomes.

Understanding a reaction's mechanism requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. chemguide.co.uk The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. chemguide.co.ukyoutube.com An energy profile diagram plots the potential energy of the system as the reaction progresses, showing the energies of reactants, transition states, intermediates, and products. chemguide.co.ukyoutube.com

For reactions involving 1,2,4-triazines, such as inverse electron demand Diels-Alder reactions, computational methods can map out the entire reaction energy profile. nih.gov These reactions are often very fast, and computational studies can provide insights that are difficult to obtain experimentally. nih.gov The energy profile for a multi-step reaction will show multiple peaks (transition states) and valleys (intermediates). youtube.com The step with the highest activation energy is the rate-determining step. youtube.com

For example, in the cycloaddition reaction of a methyl 1,2,3-triazine-5-carboxylate with an amidine, the reaction is observed to be extremely rapid. nih.gov Computational analysis of the transition state structure for such a reaction would reveal the specific interactions and geometric arrangement of the reacting molecules at the point of highest energy, explaining the observed high reactivity.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is a powerful tool for determining reaction mechanisms, particularly for identifying bond-breaking or bond-forming steps at or before the rate-determining step. princeton.edu A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. princeton.edu

Computational methods can be used to predict KIEs, providing valuable support for proposed reaction mechanisms. nih.govarxiv.org These calculations typically involve determining the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. princeton.edu The difference in zero-point vibrational energies (ZPVE) between the isotopic molecules in the ground state and the transition state is the primary determinant of the KIE. princeton.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, offering a detailed picture of molecular motion. researchgate.net

For systems involving 1,2,4-triazine-3-carboxylate, MD simulations can be used to explore its conformational landscape in solution. This would involve simulating the molecule surrounded by solvent molecules (e.g., water) and observing how its structure fluctuates. nih.gov This is particularly important for understanding how the molecule might bind to a receptor or participate in self-assembly processes. The simulations can reveal the preferred conformations of the molecule and the energy barriers between them. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. researchgate.netornl.gov For sodium 1,2,4-triazine-3-carboxylate, this could involve simulating its interaction with other molecules, ions, or surfaces. For example, simulations could be used to study the hydration of the sodium and carboxylate ions, or the interaction of the triazine ring with other aromatic systems through π-stacking. The radial distribution function (RDF) is a common analytical tool used in MD simulations to quantify the probability of finding one atom at a certain distance from another, providing detailed information about the structure of the surrounding solvent and the nature of intermolecular interactions. researchgate.net Such studies are crucial for understanding the behavior of the compound in various environments and for designing new materials with specific properties. ornl.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

NMR spectroscopy is an essential tool for elucidating the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For Sodium 1,2,4-triazine-3-carboxylate , the conversion of the carboxylic acid to its sodium salt would induce notable changes in the NMR spectra. The acidic proton of the carboxyl group would be absent in the ¹H NMR spectrum. The electronic environment of the triazine ring and the carboxylate carbon would also be altered.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a single, distinct signal corresponding to the proton on the triazine ring (H-5). The chemical shift of this proton is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylate group. In related heterocyclic systems, protons on the ring appear at specific chemical shifts. For instance, the acidic proton of a carboxylic acid typically appears as a broad singlet far downfield, often near 12 ppm, due to hydrogen bonding; this signal would disappear upon formation of the sodium salt. pressbooks.publibretexts.org Protons on carbons adjacent to a carboxyl group generally absorb in the 2-3 ppm range. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include those for the carbon atoms of the triazine ring and the carboxylate carbon. The carboxylate carbon (COO⁻) is expected to be significantly deshielded, typically appearing in the range of 165 to 185 ppm. pressbooks.pub The carbons within the triazine ring would have chemical shifts determined by their position relative to the nitrogen atoms and the carboxylate substituent. Nitrile carbons, for comparison, absorb between 115 and 130 ppm. pressbooks.pub

The following table provides hypothetical, yet scientifically reasoned, NMR data for this compound, based on general principles and data from analogous structures.

Table 1: Illustrative NMR Data for this compound

Nucleus Atom Position Expected Chemical Shift (ppm) Multiplicity Notes
¹H H-5 ~8.5 - 9.5 Singlet (s) The exact shift is dependent on the solvent and concentration.
¹³C C-3 (C-COO⁻) ~165 - 175 Singlet Position of the carboxylate-bearing carbon.
C-5 ~145 - 155 Singlet
C-6 ~140 - 150 Singlet

Note: These are estimated values and actual experimental data may vary.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify functional groups and probe the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylate group and the triazine ring. The most telling feature of a carboxylate salt is the presence of two strong absorption bands: the asymmetric stretching vibration (νₐsym) and the symmetric stretching vibration (νₛym) of the COO⁻ group. These typically appear in the regions of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. researchgate.net The broad O-H stretch of the parent carboxylic acid, usually found between 2500 and 3300 cm⁻¹, would be absent. pressbooks.pub Vibrations corresponding to the C=N and C-N bonds within the 1,2,4-triazine (B1199460) ring are also expected.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the symmetric stretch of the carboxylate group and the vibrations of the triazine ring would likely produce strong signals in the Raman spectrum. In studies of related salts like 4-aminosalicylic acid sodium salt dihydrate, bands for the carboxyl group and the aromatic ring are clearly identified and can be enhanced in Surface-Enhanced Raman Scattering (SERS). nih.gov

Table 2: Illustrative Vibrational Spectroscopy Data for this compound

Spectroscopic Technique Wavenumber (cm⁻¹) Vibration Type Functional Group
FT-IR ~1610 Asymmetric Stretch (νₐsym) Carboxylate (COO⁻)
~1400 Symmetric Stretch (νₛym) Carboxylate (COO⁻)
~1550-1450 Ring Stretching 1,2,4-Triazine
Raman ~1400 Symmetric Stretch (νₛym) Carboxylate (COO⁻)

Note: These are estimated values based on typical functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The spectrum is sensitive to conjugated systems and the presence of heteroatoms.

The 1,2,4-triazine ring is an aromatic heterocycle, and its π-system gives rise to characteristic electronic transitions. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The carboxylate group can act as an auxochrome, potentially shifting the absorption maxima (λₘₐₓ) compared to the unsubstituted triazine. Studies on other 1,2,4-triazine derivatives show that electronic absorption spectra are often red-shifted with certain substitutions. nih.gov For a related sodium salt of a triazinoquinazoline derivative, absorption bands were observed in the ranges of 190–227 nm, 260–284 nm, and 328–348 nm in various solvents. zsmu.edu.ua Carboxylic acids themselves typically absorb around 210 nm, which is often too low to be useful unless conjugated. libretexts.org

Table 3: Illustrative UV-Vis Absorption Data for this compound in Aqueous Solution

Absorption Band Expected λₘₐₓ (nm) Type of Transition Chromophore
Band I ~210 - 230 π → π* Triazine Ring
Band II ~260 - 290 π → π* Triazine Ring

Note: The exact wavelengths and molar absorptivity are highly dependent on the solvent.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction (PXRD): For a microcrystalline (powder) sample, PXRD provides a characteristic fingerprint based on the lattice spacings (d-values). This pattern can be used to identify the compound, assess its phase purity, and determine its degree of crystallinity. mdpi.com The experimental powder pattern can be compared to one simulated from single-crystal data to confirm the bulk sample's identity. researchgate.net

Table 4: Information Obtainable from X-ray Diffraction of this compound

Parameter Description
Crystal System The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry elements of the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of the distances and angles between atoms.
Coordination Environment The geometry of the sodium ion's interaction with the carboxylate.

| Intermolecular Interactions | Details of hydrogen bonding, ionic interactions, and crystal packing. |

Applications in Advanced Materials Science

Optoelectronic Materials Incorporating 1,2,4-Triazine (B1199460) Derivatives

Fused 1,2,4-triazine aromatic rings are utilized as foundational materials for optoelectronic devices due to their inherent electroluminescence and photoluminescence properties. mdpi.com The ability to modify the triazine ring with various substituents allows for the fine-tuning of these properties, paving the way for new organic devices. mdpi.com

Electron Transport Layers in Organic Light-Emitting Diodes (OLEDs)

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies on the efficient management of charge carriers—holes and electrons—from the electrodes to the emissive layer where they recombine. Materials used for Electron Transport Layers (ETLs) must exhibit high electron mobility and appropriate energy levels (specifically, a low Lowest Unoccupied Molecular Orbital or LUMO) to facilitate electron injection from the cathode and block the passage of holes from the anode.

Derivatives of triazine are recognized as effective electron-acceptor compounds, making them well-suited for use as ETLs in OLEDs. mdpi.com While much research has focused on the 1,3,5-triazine (B166579) isomer, the principles of electron deficiency apply across the triazine family. For instance, star-shaped 1,3,5-triazine derivatives have been synthesized and demonstrated as effective host materials of the electron transport type for green phosphorescent OLEDs. rsc.org The performance of these devices highlights the potential of the triazine core in facilitating efficient electron transport.

Table 1: Performance of Green Phosphorescent OLEDs Using Star-Shaped 1,3,5-Triazine Derivatives as Electron Transport-Type Host Materials rsc.org
Host MaterialDopantElectron Transport Layer (ETL)Maximum External Quantum Efficiency (EQE)Power Efficiency
T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine)(PPy)2Ir(acac)TBPI17.5%59.0 lm/W
T3T (2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine)(PPy)2Ir(acac)TBPI14.4%50.6 lm/W

The data in Table 1 illustrates that by incorporating triazine-based hosts, which also function as part of the electron-transporting system, high external quantum efficiencies and power efficiencies can be achieved. The success of these materials is attributed to balanced charge recombination, a direct result of the excellent electron-transporting properties of the triazine core. rsc.org The carboxylate group in a compound like Sodium 1,2,4-triazine-3-carboxylate could further be functionalized to tune solubility and film-forming properties, which are critical for device fabrication.

Components for Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), a photosensitizer (dye) absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The performance of a DSSC is critically dependent on the dye's ability to absorb light, inject electrons efficiently, and anchor stably to the semiconductor surface.

The 1,2,4-triazine scaffold is a valuable component in the design of advanced dyes for DSSCs. The carboxylic acid functional group, as found in 1,2,4-triazine-3-carboxylic acid, is particularly important as it can serve as an effective anchoring group to the TiO₂ surface. Research has demonstrated the synthesis of porphyrin dyads linked by a 1,3,5-triazine moiety, which incorporate carboxylic acid groups for this purpose. rsc.org These complex molecules act as sensitizers, and their photophysical and electrochemical properties, including their frontier orbital energy levels, are suitable for use in DSSCs. rsc.org

Table 2: Photovoltaic Performance of DSSCs Sensitized by Triazine-Linked Porphyrin Dyads rsc.org
Sensitizer DyadKey Functional GroupsPower Conversion Efficiency (PCE)Short Circuit Current (Jsc) (mA/cm²)Open Circuit Voltage (Voc) (V)
5aTriazine, Porphyrin, Carboxyphenyl, Glycine (B1666218)5.28%12.260.620
5bTriazine, Porphyrin, Carboxyphenyl, Piperidine3.50%8.830.590

The results in Table 2 show that triazine-based dyads can achieve significant power conversion efficiencies. The dyad featuring a glycine group (5a) in addition to the carboxyphenyl anchoring group showed enhanced performance, which was attributed to a larger dye loading value on the TiO₂ film. rsc.org This underscores the importance of the molecular structure in facilitating both light harvesting and efficient device operation.

Development of N-type Semiconductors

An n-type (negative) semiconductor is characterized by having an abundance of electrons as charge carriers. In organic electronics, this property is associated with molecules that have a high electron affinity and a low-lying LUMO, enabling them to accept and transport electrons efficiently.

The inherent electron-deficient character of the 1,2,4-triazine ring makes it an excellent building block for the construction of n-type semiconductor materials. mdpi.comnih.gov This property has been exploited in creating supramolecular structures with semiconducting properties. For example, hydrogen-bonded complexes formed between a star-shaped triazine core and peripheral triphenylamine (B166846) units have been shown to self-assemble into columnar liquid crystalline phases that exhibit high charge mobility. csic.es Such organized structures facilitate efficient charge transport through the material, a key requirement for any semiconductor. The ability to chemically modify the triazine core allows for precise control over the electronic properties, enabling the design of next-generation organic semiconductors for various electronic applications. mdpi.com

Functional Organic Materials with Tunable Electronic and Magnetic Properties

The versatility of the 1,2,4-triazine structure extends beyond optoelectronics into the realm of functional materials where electronic and magnetic properties can be tailored for specific, advanced applications.

Generation and Study of Triazine-Derived Radicals

Free radicals, which are molecules possessing an unpaired electron, are fundamental to many chemical and biological processes and are the basis for materials with magnetic properties. The 1,2,4-triazine framework can be used to design molecules that act as potent free-radical scavengers. For instance, a derivative, 8-(4-fluorophenyl)-2-((2E)-3-phenyl-2-propenoyl)-1,2,3,4-tetrahydropyrazolo[5,1-c] mdpi.comresearchgate.nettriazine (FR210575), was identified as a novel and powerful scavenger of reactive oxygen species (ROS). researchgate.net The study of such compounds is crucial for understanding their neuroprotective effects against ischemic brain injury. researchgate.net The stability of the radical species and the ability of the triazine core to be functionalized demonstrate the potential for creating stable radical-containing materials.

Potential in Molecular Electronics and Spintronics

Molecular electronics aims to use single molecules or nanoscale assemblies of molecules as electronic components. Spintronics, a related field, seeks to exploit the intrinsic spin of the electron in addition to its charge for information processing. Both fields require materials with precisely controllable electronic and magnetic properties.

The 1,2,4-triazine derivatives represent a promising class of materials for these future technologies. Their potential stems from several key characteristics:

Tunable Electronic Properties: As demonstrated in OLED and DSSC applications, the HOMO/LUMO energy levels of triazine derivatives can be finely tuned through chemical synthesis. mdpi.comrsc.org This allows for the design of molecules with specific energy gaps, a prerequisite for creating molecular-scale electronic components.

Stable Radical Formation: The ability to create stable radical species from the 1,2,4-triazine scaffold is fundamental for spintronics, where the manipulation of unpaired electron spins is key. researchgate.net

Self-Assembly: Triazine-based molecules have been shown to form highly ordered supramolecular structures, such as columnar liquid crystals. csic.es This capability for self-assembly is critical for the bottom-up fabrication of molecular electronic circuits.

While the direct application of this compound in spintronics has not been extensively reported, its underlying 1,2,4-triazine core possesses the fundamental electronic and structural characteristics necessary for the development of next-generation materials for molecular electronics and spintronics.

Materials for Energy Storage Technologies (e.g., Lithium-Ion Batteries, Supercapacitors)

Extensive research into the applications of "this compound" in the field of energy storage, specifically concerning its use in lithium-ion batteries and supercapacitors, has yielded no specific data or detailed research findings.

A thorough review of scientific literature and chemical databases reveals a significant lack of information on the electrochemical properties and performance of this particular compound as an electrode material, electrolyte additive, or component in energy storage devices. While the broader class of triazine-based materials has been investigated for such applications, research focusing on the specific attributes of "this compound" is not publicly available. Consequently, no data tables or detailed research findings on its performance in these technologies can be provided.

Further research and investigation would be necessary to determine if "this compound" possesses any potential for use in advanced energy storage systems.

Catalytic Applications of 1,2,4 Triazine Based Systems

Electrocatalysis by Triazine-Based Frameworks and Derivatives

Covalent triazine frameworks (CTFs) are a class of porous organic polymers constructed from nitrogen-rich triazine units. nih.govresearchgate.net Their inherent properties, such as high thermal and chemical stability, tunable porosity, and rich electronic structure, make them excellent candidates for electrocatalytic applications. nih.govresearchgate.net These frameworks can act as primary catalysts or as supports for single-atom or nanoparticle catalysts, significantly enhancing performance in various electrochemical reactions.

The production of hydrogen through the electrochemical hydrogen evolution reaction (HER) is a cornerstone of future clean energy systems. Triazine-based frameworks have emerged as promising, cost-effective electrocatalysts for this reaction. The nitrogen atoms within the triazine structure can act as active sites, lowering the overpotential required for hydrogen production.

Recent studies have demonstrated the potential of metal-coordinated and metal-decorated covalent organic frameworks (COFs) in HER. For instance, a nickel-coordinated β-ketamine-functionalized triazine-based COF (Ni-COF) requires an overpotential of only 208 mV to achieve a current density of 10 mA cm⁻² in an acidic medium (0.5 M H₂SO₄). acs.org Similarly, a covalent triazine framework decorated with silver nanoparticles (CTF@Ag) exhibited an even lower onset overpotential of -46 mV and required -169 mV to reach 10 mA cm⁻² in the same electrolyte, showcasing high stability over 10 hours and 1000 cycles. acs.org Another approach involves creating donor-acceptor systems within the framework, which has been shown to achieve a hydrogen evolution rate of up to 19.3 mmol g⁻¹ h⁻¹ under visible light irradiation. mdpi.com

Table 1: Performance of 1,2,4-Triazine-Based Electrocatalysts in Hydrogen Evolution Reaction (HER)

CatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Hydrogen Evolution RateReference
Ni-COF0.5 M H₂SO₄208- acs.org
CTF@Ag0.5 M H₂SO₄169- acs.org
TFP-TPTPh COFWater (photocatalysis)-2712 µmol g⁻¹ h⁻¹ mdpi.com
D–A₁–A₂ CTFWater (photocatalysis)-19.3 mmol g⁻¹ h⁻¹ mdpi.com

A nickel-coordinated triazine-based COF (Ni-COF) demonstrated superior OER performance, requiring an overpotential of 302 mV to reach a current density of 10 mA cm⁻² in 1 M KOH, which is better than the benchmark RuO₂ catalyst (370 mV). acs.org Another study reported a nickel-containing CTF (Ni/CTF-1-600) needing an overpotential of 374 mV for the same current density. uni-duesseldorf.de Furthermore, cobalt/cobalt oxide nanoparticles supported on an imine-based COF (Co/CoO@COF) showed a very low overpotential of 278 mV at 10 mA cm⁻². rsc.org These materials also exhibit excellent stability, making them suitable for long-term water electrolysis operations. acs.org

Table 2: Performance of 1,2,4-Triazine-Based Electrocatalysts in Oxygen Evolution Reaction (OER)

CatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Ni-COF1 M KOH302- acs.org
Co/CoO@COFAlkaline27880.11 rsc.org
Ni/CTF-1-600-374- uni-duesseldorf.de
RuO₂ (Benchmark)1 M KOH370- acs.org

The electrochemical conversion of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a critical strategy for mitigating climate change and closing the carbon loop. Triazine-based frameworks are particularly well-suited for CO₂RR due to the high affinity of their nitrogen sites for CO₂ molecules. nih.gov

By confining copper within a covalent triazine framework (CTF-B), researchers have achieved selective CO₂ reduction to hydrocarbons with a maximum Faradaic efficiency (FE) of 81.3%, with the FE for ethylene (B1197577) (C₂H₄) reaching up to 30.6%. acs.org Operando studies revealed that confined copper clusters are the active sites for this transformation. acs.org In another example, a thiophene-modified asymmetric CTF (As-CTF-S) was developed for the visible-light-driven photoreduction of CO₂ to carbon monoxide (CO), achieving a production rate of 353.2 µmol g⁻¹ in 4 hours with a remarkable selectivity of approximately 99.95%. nih.gov

Table 3: Performance of 1,2,4-Triazine-Based Electrocatalysts in Carbon Dioxide Reduction Reaction (CO₂RR)

CatalystReaction TypeMajor Product(s)Max. Faradaic Efficiency (%)Reference
Cu-CTF-BElectrocatalysisHydrocarbons (C₂H₄)81.3 (30.6 for C₂H₄) acs.org
As-CTF-SPhotocatalysisCO~99.95 (Selectivity) nih.gov
Perfluorinated CTFElectrocatalysisCH₄99.3 researchgate.net

The synthesis of ammonia (B1221849) from nitrogen (NRR) or nitrate (B79036) (NO₃RR) under ambient conditions is a sustainable alternative to the energy-intensive Haber-Bosch process. Triazine-based materials are being explored for these reactions, leveraging their ability to bind and activate nitrogen species.

While direct NRR on triazine frameworks is an emerging area, significant progress has been made in NO₃RR. A copper-modified covalent triazine framework (Cu-CTF) was found to efficiently catalyze the electrochemical reduction of nitrate, promoting the formation of nitrous oxide (N₂O), a key intermediate in denitrification. acs.org This Cu-CTF electrode achieved a Faradaic efficiency for N₂O formation of 18% at -200 mV (vs. RHE). acs.org More recently, a hybrid electrocatalyst based on triazine derivatives (Co@"B"/C) has been applied to the electrochemical reduction of nitrate to ammonia. researchgate.net These studies highlight the potential of triazine-based systems in the sustainable nitrogen cycle, contributing to both ammonia synthesis and environmental remediation.

Table 4: Performance of 1,2,4-Triazine-Based Electrocatalysts in Nitrate Reduction Reaction (NO₃RR)

CatalystProductApplied Potential (vs. RHE)Max. Faradaic Efficiency (%)Reference
Cu-CTFN₂O-200 mV18 acs.org
Co@"B"/CNH₃-0.585 VNot specified researchgate.net

Role of Triazine Ligands in Metal-Mediated Catalytic Transformations

Beyond framework materials, individual triazine molecules serve as powerful ligands in homogeneous and heterogeneous catalysis. The electronic properties of the triazine ring, being more π-acidic than its pyridine (B92270) counterpart, can significantly influence the stability and reactivity of metal complexes. acs.orgresearchgate.net This increased π-acidity can enhance the stability of catalysts under reducing conditions and facilitate metal-to-ligand charge transfer processes. acs.org

Triazine cores have been successfully incorporated into pincer-type ligands (e.g., PN³P), which combine strong σ-donating groups with the π-deficient triazine ring. acs.org These ligands can actively participate in catalytic cycles through metal-ligand cooperativity (MLC), where the ligand backbone undergoes reversible chemical modifications, such as deprotonation-aromatization sequences. acs.org This allows the ligand to act not just as a spectator modulating the metal's properties, but as an active participant in bond activation steps, for example, in the dehydrogenation of alcohols. acs.org In many cases, catalysts based on diazine and triazine ligands either outperform their pyridine analogues or open up new reaction pathways. researchgate.net

Mechanistic Studies of Catalytic Cycles Involving Triazine Moieties

Understanding the detailed mechanisms of catalytic cycles is crucial for designing more efficient catalysts. For triazine-based systems, mechanistic studies often focus on the concept of metal-ligand cooperativity (MLC). In this paradigm, the triazine ligand is not a passive scaffold but an active component of the catalytic cycle.

For example, in triazine-based PNP pincer complexes, the acidic N-H functionality on the ligand can be deprotonated, leading to dearomatization of the triazine core. acs.org This dearomatized form can then participate in substrate activation, for instance, by accepting a proton and an electron pair (hydride abstraction) from a substrate like an alcohol. acs.org The subsequent regeneration of the aromatic triazine ring drives the catalytic turnover. The reduced aromaticity of the triazine core compared to pyridine facilitates these reversible dearomatization processes, enabling unique reactivity. acs.org Furthermore, the energetically favorable population of ligand-based π*-orbitals in triazine complexes facilitates metal-to-ligand charge transfer, which is a key step in many photocatalytic and electrocatalytic cycles. acs.org

Table of Mentioned Compounds

Compound NameAbbreviation / Formula
Nickel-coordinated β-ketamine-functionalized triazine-based COFNi-COF
Covalent triazine framework decorated with silver nanoparticlesCTF@Ag
1,3,5-Triformylphloroglucinol-4′,4‴,4′′′′′-(1,3,5-triazine-2,4,6-triyl)tris(([1,1′-biphenyl]-4-amine)) COFTFP-TPTPh COF
Donor-Acceptor Covalent Triazine FrameworkD–A₁–A₂ CTF
Ruthenium(IV) oxideRuO₂
Cobalt/cobalt oxide nanoparticles on imine-based COFCo/CoO@COF
Nickel-containing Covalent Triazine FrameworkNi/CTF-1-600
Copper-confined Covalent Triazine FrameworkCu-CTF-B
Thiophene-modified asymmetric Covalent Triazine FrameworkAs-CTF-S
Perfluorinated Covalent Triazine Framework-
Copper-modified Covalent Triazine FrameworkCu-CTF
Cobalt on carbon supportCo@"B"/C
Nitrous OxideN₂O
AmmoniaNH₃
EthyleneC₂H₄
Carbon MonoxideCO
MethaneCH₄

Supramolecular Chemistry and Crystal Engineering of 1,2,4 Triazine 3 Carboxylate Systems

Design and Analysis of Hydrogen Bonding Networks in Crystalline Materials

The strategic design of hydrogen bonding networks is a cornerstone of crystal engineering. In systems incorporating the 1,2,4-triazine-3-carboxylate scaffold, the interplay between the triazine ring's nitrogen atoms and the carboxylate group's oxygen atoms offers a powerful tool for directing the assembly of molecules in the solid state. The nitrogen atoms on the triazine ring act as hydrogen bond acceptors, while the carboxylate group can function as both a hydrogen bond donor and acceptor. This dual nature allows for the formation of a complex and predictable network of hydrogen bonds.

The analysis of these hydrogen bonding networks often involves the use of crystallographic data to determine bond lengths and angles. This information is critical for understanding the strength and directionality of the interactions and for designing new materials with desired properties.

Table 1: Hydrogen Bond Geometries in Selected Heterocyclic Carboxylic Acids

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
3-Aminopyrazole-4-carboxylic acid N-H···O0.861.922.768(2)168
3-Aminopyrazole-4-carboxylic acid N-H···O0.861.902.747(2)169

Data sourced from crystallographic studies of related heterocyclic systems.

Construction of Self-Assembled Polymeric Networks via Coordinative and Non-Covalent Interactions

The 1,2,4-triazine-3-carboxylate unit is an excellent building block for the construction of self-assembled polymeric networks. This is achieved through a combination of coordinative bonds with metal ions and a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.

The carboxylate group readily coordinates to metal ions in various modes, such as monodentate, bidentate, and bridging, leading to the formation of one-, two-, or three-dimensional coordination polymers. The triazine ring, with its electron-deficient nature, can participate in π-π stacking interactions with other aromatic systems, further stabilizing the polymeric structure.

Triazine-based Janus G-C nucleobases, for example, have been shown to be effective building blocks for the development of supramolecular polymers through strategically positioned self-complementary triple hydrogen-bonding arrays. nih.gov These arrays facilitate efficient self-assembly, resulting in linear supramolecular polymers. nih.gov The combination of these diverse interactions allows for a high degree of control over the final architecture of the polymeric network.

Influence of the Carboxylate Group on Directing Supramolecular Architectures

The carboxylate group plays a pivotal role in directing the supramolecular architecture of 1,2,4-triazine-based systems. Its ability to form strong and directional hydrogen bonds, as well as its coordination versatility with metal ions, makes it a powerful functional group for crystal engineering.

In many lead(II) coordination polymers, for instance, carboxylate groups exhibit multiple coordination modes, with the chelating (η2) mode being the most prevalent. researchgate.net This variety in coordination increases the strength and stability of the resulting architectures. researchgate.net

Strategic Approaches for Custom-Made Functional Crystalline Materials

The insights gained from studying the supramolecular chemistry of 1,2,4-triazine-3-carboxylate systems are being applied to the design of custom-made functional crystalline materials. By carefully selecting the building blocks and controlling the self-assembly process, it is possible to create materials with specific properties, such as porosity, catalytic activity, or photoluminescence.

One strategic approach involves the use of defect engineering to enhance the photocatalytic activity of triazine-based materials for applications like hydrogen evolution. acs.org By introducing controlled structural defects, it is possible to modulate the electronic structure, promote charge separation, and facilitate surface reactions. acs.org Another approach is the design of heterostructures that integrate semiconductors with complementary band structures to enable directional charge separation. acs.org

Functional group engineering, such as the introduction of electron-donating substituents, can also be employed to enhance light harvesting and exciton (B1674681) dissociation. acs.org These strategies, combined with a deep understanding of the underlying non-covalent interactions, are paving the way for the development of a new generation of functional crystalline materials based on the 1,2,4-triazine-3-carboxylate scaffold.

Research Perspectives in Agricultural Chemistry

Synthetic Methodologies for 1,2,4-Triazine (B1199460) Derivatives as Agrochemicals

The 1,2,4-triazine ring system is a key structural component in various biologically active compounds, making it a significant target in agrochemical synthesis. researchgate.net These heterocyclic compounds are integral to the development of agents for crop protection and growth regulation. ijpsr.info

Design and Synthesis of Herbicidal and Pesticidal Agents

The synthesis of 1,2,4-triazine derivatives for herbicidal and pesticidal applications employs various chemical strategies. A predominant method for creating substituted 1,2,4-triazines involves the condensation reaction between a 1,2-dicarbonyl compound and a corresponding acid hydrazide. nih.gov Efficient, one-pot [4+2] domino annulation reactions have also been developed, utilizing readily available materials like ketones, aldehydes, and alkynes to produce these derivatives in moderate to high yields. rsc.org

Further synthetic approaches include:

The reaction of thiocarbohydrazide (B147625) with pyruvic acid to form precursor molecules like 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, which can be further modified. researchgate.net

Condensation of substituted oxazol-5-one with phenyl hydrazine (B178648) in the presence of sodium acetate (B1210297) and acetic acid. scholarsresearchlibrary.com

Redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which tolerates a variety of sensitive functional groups. organic-chemistry.org

These varied synthetic routes allow for the creation of a diverse library of 1,2,4-triazine compounds for screening and development as potential herbicides and pesticides.

Development of Plant Growth and Development Regulators

Asymmetric triazines are of particular interest as plant growth and development regulators (PGDRs) because they are considered more environmentally friendly than their symmetric counterparts. bio-conferences.org They tend to be less resistant in the environment and decompose more readily. bio-conferences.org

A notable example is the synthesis of hexahydro-1,2,4-triazinone-3. This compound is synthesized from the reaction of 1,2-dichloroethane (B1671644) with semicarbazide (B1199961) in dimethyl sulfoxide (B87167) (DMSO). bio-conferences.org Laboratory and vegetation tests have demonstrated its potential as a growth-stimulating agent for various crops. bio-conferences.org For instance, treatment with hexahydro-1,2,4-triazinone-3 has been shown to significantly increase the mass and length of seedlings in barley, wheat, and rye. bio-conferences.org The general mechanism of many chemical plant growth regulators involves the inhibition of gibberellin biosynthesis, a natural plant hormone, which slows cell elongation and can enhance branching. ahdb.org.uk

Table 1: Effect of Hexahydro-1,2,4-triazinone-3 on Seedling Growth

CropParameterConcentration (mg/L)% Increase vs. Control
BarleyMass10119%
WheatMass10123%
RyeMass10122%
WheatLength10117%
WheatLength10119%
RyeLength10125%
Data sourced from laboratory and vegetation tests. bio-conferences.org

Mechanistic Studies of Environmental Fate and Biodegradation of Asymmetric Triazines

The environmental impact of agrochemicals is a critical area of study. Asymmetric triazines are noted for being more environmentally benign compared to symmetric triazines as they are less likely to suppress the activity of nitrifying and nitrogen-fixing bacteria and decompose relatively quickly into simpler products. bio-conferences.org

The biodegradation of triazine compounds, whether symmetric or asymmetric, often follows a common pathway. ethz.ch Microbial degradation is a key process for breaking down these compounds in the environment. researchgate.net The pathway typically involves a series of enzymatic reactions:

Hydrolysis/Dealkylation : The initial steps involve the hydrolytic removal of side chains from the triazine ring. ethz.chresearchgate.net

Formation of Cyanuric Acid : These initial reactions lead to the formation of cyanuric acid as a central, stable intermediate. ethz.chmdpi.comnih.gov This intermediate is common to the degradation of many triazine herbicides. pjoes.com

Ring Cleavage : Cyanuric acid is subsequently metabolized by enzymes that open the triazine ring. pjoes.com

Mineralization : The final step is the complete breakdown of the ring structure into carbon dioxide (CO₂) and ammonia (B1221849) (NH₃). researchgate.netpjoes.com

A variety of microorganisms, including species of Pseudomonas, Arthrobacter, and Enterobacter, have been identified that can carry out these degradation steps. researchgate.netnih.govnih.gov The genes encoding the necessary enzymes for this pathway, such as atrazine (B1667683) chlorohydrolase (encoded by atzA or trzN) and cyanuric acid amidohydrolase (encoded by atzD), have been identified on bacterial plasmids and chromosomes. nih.govpjoes.com The ability of some microbes to completely mineralize atrazine and its derivatives to CO₂ and NH₃ prevents the accumulation of the cyanuric acid intermediate in the environment. pjoes.com

Structure-Activity Relationship (SAR) Studies in Agrochemical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new and effective agrochemicals. nih.gov SAR explores how the chemical structure of a molecule relates to its biological activity. nih.govscilit.com By systematically modifying parts of a lead compound, researchers can identify the key structural features (pharmacophores) responsible for its desired effects and optimize them for enhanced potency and selectivity. nih.gov

In the context of 1,2,4-triazine derivatives, SAR studies involve synthesizing a series of analogues where substituents at different positions on the triazine ring are varied. nih.gov For example, an SAR study on a series of 1,2,4-triazine antagonists investigated how changing the aryl groups at the 5- and 6-positions of the triazine ring affected their biological potency. nih.gov The study found that substituting these rings with different halide atoms resulted in a size-dependent decrease in activity. nih.gov

Such studies provide critical insights that guide the design of more effective agrochemicals. ijpsr.info Although many detailed SAR studies on 1,2,4-triazines are found in medicinal chemistry literature, the principles are directly applicable to the development of herbicides, pesticides, and plant growth regulators. nih.govnih.gov The goal is to create molecules with high target-specific activity while minimizing off-target effects, leading to safer and more efficient agricultural products.

Table 2: Summary of Selected 1,2,4-Triazine Derivatives and Their Applications

Compound NameApplication/ActivityKey Finding
Hexahydro-1,2,4-triazinone-3Plant Growth RegulatorStimulates seedling growth in barley, wheat, and rye. bio-conferences.org
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-oneSynthetic IntermediateUsed as a precursor for creating various triazine derivatives. researchgate.net
5,6-disubstituted-1,2,4-triazinesGeneral AgrochemicalsSynthesized via condensation of 1,2-dicarbonyls; activity depends on substituents. nih.gov
Fused 1,2,4-triazine aryl derivativesAntifungal/AntimicrobialShow a broad spectrum of biological activities. ijpsr.info

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.